Dechloro perphenazine
Overview
Description
Dechloro perphenazine is a dechlorinated analogue of Perphenazine . It is a phenothiazine derivative with actions and uses similar to those of chlorpromazine . It is used to treat the symptoms of schizophrenia as well as nausea and vomiting .
Molecular Structure Analysis
Dechloro perphenazine has a molecular formula of C21H27N3OS . The average mass is 369.524 Da and the monoisotopic mass is 369.187469 Da . The structure of Dechloro perphenazine is similar to that of Perphenazine .Physical And Chemical Properties Analysis
Dechloro perphenazine has a molecular formula of C21H27N3OS . The average mass is 369.524 Da and the monoisotopic mass is 369.187469 Da .Scientific Research Applications
Comparative Efficacy in Schizophrenia Management
Perphenazine has been evaluated for its efficacy in treating schizophrenia in comparison to both first-generation and newer antipsychotic medications. Notably, the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study highlighted perphenazine as a viable option, demonstrating comparable effectiveness to several newer antipsychotic drugs without significant differences in overall effectiveness. This study underscores the relevance of perphenazine in the broader context of schizophrenia treatment strategies, emphasizing its continued value alongside newer medications (Swartz et al., 2008).
Pharmacokinetics of Depot Antipsychotics
Research on the pharmacokinetics of depot antipsychotics, including fluphenazine decanoate, provides insights into their long-term management of schizophrenia. These studies elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of depot formulations, contributing to a better understanding of their therapeutic profiles and optimizing patient care strategies (Jann et al., 1985).
Safety And Hazards
properties
IUPAC Name |
2-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-17-16-23-14-12-22(13-15-23)10-5-11-24-18-6-1-3-8-20(18)26-21-9-4-2-7-19(21)24/h1-4,6-9,25H,5,10-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUZVPIJXZDXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dechloro perphenazine | |
CAS RN |
3533-97-9 | |
Record name | Dechloro perphenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003533979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DECHLORO PERPHENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725URK91YR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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